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Compound of Interest

Compound Name: VMY-2-95

Cat. No.: B611700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for VMY-2-95, a potent

and selective α4β2 nicotinic acetylcholine receptor (nAChR) antagonist, against relevant

alternatives. The information is presented to facilitate an objective evaluation of its potential as

a therapeutic agent for neuropsychiatric disorders such as depression and addiction.

Executive Summary
VMY-2-95 is a novel small molecule that demonstrates high affinity and selectivity for the α4β2

nAChR. Preclinical studies highlight its potential as a central nervous system (CNS) active

agent with good oral bioavailability and blood-brain barrier penetration. In a corticosterone-

induced mouse model of depression, VMY-2-95 exhibited significant antidepressant-like

effects, comparable to the selective serotonin reuptake inhibitor (SSRI) fluoxetine. The

mechanism of these effects appears to involve the upregulation of the PKA-CREB-BDNF

signaling pathway. This guide synthesizes the available preclinical data, offering a side-by-side

comparison with standard reference compounds to aid in the assessment of VMY-2-95's

therapeutic potential.
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Compound Target IC50 (nM)
Selectivity vs.
other nAChR
subtypes

VMY-2-95 α4β2 nAChR 0.049[1]

2 to 13,000-fold vs.

α2β2, α2β4, α3β2,

α3β4, α4β4, and α7[1]

Fluoxetine SERT 0.8 N/A for nAChR

Note: Comparative in vitro data for other α4β2 nAChR antagonists was not available in the

provided search results. SERT - Serotonin Transporter.

Table 2: In Vivo Efficacy in a Mouse Model of Depression
(Corticosterone-Induced)

Compound Dose (mg/kg)
Effect on
Immobility Time
(Forced Swim Test)

Effect on Sucrose
Preference

VMY-2-95 1, 3, 10
Significant

reduction[2]
Significant increase[2]

Fluoxetine (Positive

Control)

Not specified in

abstract

Significant

reduction[2]
Significant increase[2]

Table 3: Pharmacokinetic Profile in Rats (Oral
Administration)

Compoun
d

Dose
(mg/kg)

Cmax
(µg/mL)

Tmax (h)
Half-life
(h)

AUC
(µg/h·mL)

Brain
Penetrati
on

VMY-2-

95·2HCl
3 0.56[1] 0.9[1] 8.98[1] 7.05[1]

Detected in

brain, max

concentrati

on at 60

min[1]
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Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
Receptor binding assays are performed using cell membranes expressing the specific nicotinic

acetylcholine receptor subtypes. A radiolabeled ligand with known affinity for the receptor is

incubated with the membrane preparation in the presence of varying concentrations of the test

compound (e.g., VMY-2-95). The amount of radioligand displaced by the test compound is

measured using a scintillation counter. The concentration of the test compound that inhibits

50% of the specific binding of the radioligand is determined as the IC50 value.

Corticosterone-Induced Depression Model in Mice
Adult male mice are subjected to chronic administration of corticosterone to induce a

depressive-like phenotype. This is typically characterized by increased immobility in the forced

swim test and tail suspension test, and anhedonia measured by a decrease in sucrose

preference. Following the induction of the depressive state, animals are treated with VMY-2-95,

a positive control (e.g., fluoxetine), or vehicle. Behavioral tests are then conducted to assess

the antidepressant-like effects of the compounds.[2]

Pharmacokinetic Study in Rats
VMY-2-95·2HCl is administered orally to rats.[1] Blood samples are collected at various time

points post-administration. Plasma concentrations of VMY-2-95 are determined using high-

performance liquid chromatography (HPLC).[1] For brain penetration studies, brain tissue is

collected at specific time points, homogenized, and analyzed for drug concentration.[1]

Pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC are then calculated from

the plasma concentration-time profile.[1]
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VMY-2-95 Mechanism of Action

VMY-2-95 α4β2 nAChRAntagonist Adenylyl Cyclase

Inhibition of
Downstream Signaling cAMPActivation PKAActivation CREBPhosphorylation BDNFIncreased Transcription Neuroprotection &

Antidepressant Effects

Click to download full resolution via product page

Caption: Signaling pathway of VMY-2-95's antidepressant-like effects.
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Preclinical Evaluation Workflow for VMY-2-95

Compound Synthesis
(VMY-2-95)

In Vitro Studies:
- Receptor Binding Assays

- Selectivity Profiling
- Metabolic Stability

In Vivo Pharmacokinetics:
- Oral Bioavailability
- Brain Penetration

In Vivo Efficacy Models:
- Depression (CORT model)

- Addiction (Nicotine Self-Admin)

Toxicology Studies:
- Acute Toxicity

Candidate for
Further Development

Click to download full resolution via product page

Caption: Experimental workflow for preclinical assessment of VMY-2-95.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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